Daunorubicin - 20830-81-3

Daunorubicin

Catalog Number: EVT-254353
CAS Number: 20830-81-3
Molecular Formula: C27H29NO10
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anthracycline antibiotic. An anticancer agent.
Daunorubicin is a natural product found in Actinomadura roseola. It has a role as an antineoplastic agent and a bacterial metabolite. It is an anthracycline, a member of tetracenequinones, a member of p-quinones and an aminoglycoside antibiotic. It is a conjugate base of a daunorubicin(1+). It derives from a hydride of a tetracene.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of leukemia and other neoplasms.
Daunorubicin is an anthracycline antibiotic that has antineoplastic activity and is used in the therapy of acute leukemia and AIDS related Kaposi sarcoma. Daunorubicin is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice.
Daunorubicin is a natural product found in Streptomyces, Brassica napus, and other organisms with data available.
Daunorubicin is an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
Daunomycin can cause cancer according to an independent committee of scientific and health experts.
Daunorubicin is only found in individuals that have used or taken this drug. It is a very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of leukemia and other neoplasms. [PubChem]Daunorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Daunorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. It functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to cell death. []
  • Relevance: Doxorubicin is structurally similar to daunorubicin, differing only by a methoxy group on the anthraquinone ring. [, , , ] Both exhibit similar mechanisms of action and share a risk of cardiotoxicity. [, , ] Several studies compare the efficacy and cardiotoxicity of daunorubicin and doxorubicin. [, , ]

Daunorubicinol

  • Compound Description: Daunorubicinol is the major metabolite of daunorubicin, formed by the reduction of the ketone group at position 13 on the daunorubicin molecule. [, ] While considered less active than daunorubicin in some studies, daunorubicinol may contribute to both the therapeutic and toxic effects of daunorubicin therapy. [, ]
  • Relevance: Daunorubicinol's formation from daunorubicin is crucial in understanding the drug's pharmacokinetics and potential for toxicity. [, ] Research suggests that daunorubicinol might play a role in daunorubicin-induced cardiotoxicity, potentially by interfering with calcium metabolism in cardiac cells. []

Idarubicin

  • Compound Description: Idarubicin, also known as 4-demethoxy-daunorubicin, is a synthetic anthracycline antibiotic used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). [, , ] It exhibits potent antitumor activity by inhibiting topoisomerase II and intercalating into DNA. [, ]
  • Relevance: Idarubicin is structurally related to daunorubicin, lacking a methoxy group at position 4 on the anthraquinone ring. [, , ] Both drugs are considered more potent than doxorubicin, and while idarubicin is often thought to have less cardiotoxicity, the difference is debated. [, , ] Several studies directly compare the efficacy and toxicity of idarubicin and daunorubicin in AML treatment. [, , ]

Idarubicinol

  • Compound Description: Idarubicinol is the active metabolite of idarubicin, produced by the reduction of the ketone group on the idarubicin molecule. [] Like its parent drug, it exhibits antitumor activity and contributes to the overall therapeutic effect. []
  • Relevance: Idarubicinol's presence, along with idarubicin, distinguishes these anthracyclines from others where the alcohol metabolites are significantly less active. [] Research explores the pharmacokinetics and cerebrospinal fluid penetration of idarubicin and idarubicinol in comparison to daunorubicin and daunorubicinol. []

Aclarubicin

  • Compound Description: Aclarubicin is an anthracycline antibiotic with antitumor activity against a variety of cancers. [] It functions by intercalating into DNA and inhibiting topoisomerase II, similar to daunorubicin. []
  • Relevance: A study comparing the DNA-binding characteristics of aclarubicin, daunorubicin, and doxorubicin revealed that aclarubicin forms more stable complexes with native DNA at high ionic strength. [] This difference might be attributed to structural variations between aclarubicin and daunorubicin, potentially influencing their binding affinity and biological activity. []

Cyclosporin A

  • Relevance: Studies show that CsA can increase the cellular accumulation and retention of daunorubicin in resistant cell lines, suggesting a role in overcoming MDR mechanisms. [, , , ] While the exact mechanism remains unclear, CsA's ability to enhance daunorubicin activity highlights its potential as a chemosensitizing agent. [, , , ]

Trifluoperazine

  • Compound Description: Trifluoperazine is an antipsychotic drug that also displays MDR modulating properties. [] It primarily acts as a dopamine antagonist but may influence drug efflux pumps involved in MDR. []
  • Relevance: One study investigated the combination of trifluoperazine and cyclosporin A on daunorubicin accumulation in leukemia cells. [] While trifluoperazine alone did not show significant effects, the combination demonstrated an increase in daunorubicin accumulation, suggesting a potential synergistic effect on reversing MDR. []

Verapamil

  • Compound Description: Verapamil is a calcium channel blocker primarily used to treat hypertension and angina. It is also known to reverse MDR by inhibiting P-glycoprotein, a drug efflux pump. [, ]

4-Demethoxy-daunorubicin

  • Compound Description: 4-Demethoxy-daunorubicin is another name for idarubicin, highlighting its structural similarity to daunorubicin with the absence of a methoxy group at position 4. []
  • Relevance: Comparing 4-demethoxy-daunorubicin (idarubicin) with daunorubicin in terms of superoxide anion production in cardiac cells revealed that both drugs enhance this process, which is implicated in anthracycline-induced cardiotoxicity. []

11-Deoxydaunorubicin

  • Compound Description: 11-Deoxydaunorubicin is an anthracycline analog lacking a hydroxyl group at position 11. []
  • Relevance: Like daunorubicin, 11-deoxydaunorubicin stimulates superoxide anion production in cardiac cells, indicating its potential for cardiotoxicity. [] This finding highlights that modifications at position 11 on the anthracycline structure might not significantly alter the drug's tendency to generate reactive oxygen species. []

5-Imino-daunorubicin

  • Compound Description: 5-Imino-daunorubicin is an anthracycline analog with an imino group replacing the ketone group at position 5. [] This modification appears to influence its interaction with biological systems. []
  • Relevance: Unlike daunorubicin, 5-imino-daunorubicin did not enhance superoxide anion production in cardiac cells, suggesting a potentially lower risk of cardiotoxicity. [] This finding points towards a possible strategy for developing less cardiotoxic anthracycline analogs by modifying the chemical structure at position 5. []

4'-Epidoxorubicin

  • Compound Description: 4'-Epidoxorubicin is an epimer of doxorubicin, differing in the spatial arrangement of the hydroxyl group at position 4'. []
  • Relevance: Similar to daunorubicin, 4'-epidoxorubicin shows an increased rate of superoxide anion production in cardiac cells compared to doxorubicin, indicating a potential for greater cardiotoxicity. []

4'-Iodo-4'-deoxydoxorubicin

  • Compound Description: 4'-Iodo-4'-deoxydoxorubicin is a doxorubicin analog where an iodine atom replaces the hydroxyl group at position 4'. [] This modification significantly alters its interaction with biological systems. []
  • Relevance: Compared to daunorubicin and doxorubicin, 4'-iodo-4'-deoxydoxorubicin exhibits a markedly lower rate of superoxide anion production in cardiac cells, suggesting a reduced potential for cardiotoxicity. [] This finding suggests that introducing a halogen atom at position 4' on the anthracycline structure could be a promising strategy for developing safer analogs. []

Cytarabine

  • Compound Description: Cytarabine is an antimetabolite chemotherapy drug used primarily in the treatment of acute myeloid leukemia (AML). [, , ] It acts by interfering with DNA synthesis, leading to cell death. [, ]
  • Relevance: Cytarabine is often used in combination with daunorubicin as a standard induction therapy for AML. [, , ] This combination therapy forms the basis for CPX-351, a liposomal formulation encapsulating both drugs at a fixed synergistic ratio to improve efficacy and potentially reduce toxicity. [, ]

Amonafide

  • Compound Description: Amonafide is a novel DNA intercalator that induces apoptosis by interacting with topoisomerase II. [] Unlike classical topoisomerase II poisons, amonafide is not a substrate for common drug resistance mechanisms like P-glycoprotein (Pgp), multidrug resistance protein 1 (MRP1), or breast cancer resistance protein (BCRP). []
  • Relevance: Amonafide is being investigated as a potential alternative to anthracyclines like daunorubicin, particularly in AML treatment. [] Its distinct mechanism of action and lack of cross-resistance with conventional topoisomerase II inhibitors could offer a clinical advantage in overcoming drug resistance. []

Etoposide

  • Compound Description: Etoposide is a topoisomerase II inhibitor used as a chemotherapeutic agent for various cancers. It induces cell death by stabilizing topoisomerase II-DNA complexes, leading to DNA strand breaks. []
  • Relevance: Etoposide and daunorubicin share a mechanism of action by targeting topoisomerase II, albeit through different mechanisms within the topoisomerase II cycle. [] Research comparing amonafide, etoposide, and daunorubicin revealed distinct effects on cell cycle progression and upregulation of cell cycle regulators. []

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various solid tumors. [, , ] It exerts its cytotoxic effects by forming DNA adducts, inhibiting DNA replication and transcription, and inducing apoptosis. [, ]
  • Relevance: Although structurally and mechanistically different from daunorubicin, cisplatin is mentioned in the context of magnetic field (MF) effects on drug activity. [] One study found that MF exposure enhanced cisplatin activity in both drug-sensitive and drug-resistant uterine sarcoma cell lines, while the effect on daunorubicin was dependent on the presence of the MDR1 drug efflux pump. [] Additionally, another study investigated the effect of cisplatin on human mesenchymal stem cells, which were also shown to be sensitive to daunorubicin. []

Methyl 3-Amino-2,3,6-trideoxy-β-L-xylo-hex opyranoside

  • Compound Description: Methyl 3-Amino-2,3,6-trideoxy-β-L-xylo-hex opyranoside is a synthetic sugar derivative used in the synthesis of daunorubicin analogs. [] It represents the 3'-epimer of the naturally occurring daunosamine sugar moiety in daunorubicin. []
  • Relevance: This compound played a crucial role in synthesizing 3'-epidaunorubicin, an analog designed to investigate the structure-activity relationship of daunorubicin. [] The synthesis involved coupling this sugar derivative to daunomycinone, the aglycone of daunorubicin, via the glycal method. []
Source and Classification

Daunorubicin is classified as an anthracycline antibiotic and is structurally related to doxorubicin, another widely used chemotherapeutic agent. It was first isolated from the fermentation products of Streptomyces peucetius in the early 1960s and has since been a critical component in cancer treatment regimens.

Synthesis Analysis

Methods and Technical Details

The synthesis of daunorubicin can be achieved through various methods, primarily focusing on fermentation processes or chemical synthesis. The most common method involves the fermentation of Streptomyces peucetius. The process typically includes the following steps:

  1. Fermentation: A culture medium containing peptone, meat extract, Cerelose, agar, and water is sterilized and inoculated with Streptomyces peucetius. The fermentation occurs at controlled temperatures and pH levels for optimal production of daunorubicin.
  2. Extraction: Once the fermentation is complete, daunorubicin is extracted from the culture broth using a water-immiscible organic solvent such as chloroform or ethyl acetate at a pH between 5.5 and 9 .
  3. Purification: The crude extract undergoes further purification steps, including ion-exchange chromatography and crystallization to yield pure daunorubicin hydrochloride .

Recent advancements have also focused on synthesizing daunorubicin derivatives through chemical modifications, enhancing its efficacy and reducing side effects .

Molecular Structure Analysis

Structure and Data

Daunorubicin has a complex molecular structure characterized by a tetracyclic ring system. Its chemical formula is C₂₁H₂₃N₃O₁₃, with a molecular weight of approximately 579.4 g/mol. The structure includes:

  • Amino Sugar: Daunosamine
  • Anthraquinone Moiety: Responsible for its DNA intercalation properties
  • Hydroxyl Groups: Contributing to its solubility and biological activity

The three-dimensional conformation plays a crucial role in its interaction with DNA, allowing for effective binding and inhibition of replication processes.

Chemical Reactions Analysis

Reactions and Technical Details

Daunorubicin undergoes several chemical reactions that are pivotal to its function as an antitumor agent:

  1. Intercalation into DNA: Daunorubicin intercalates between base pairs in DNA, disrupting the double helix structure.
  2. Topoisomerase II Inhibition: The drug stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
  3. Formation of Reactive Oxygen Species: Upon reduction within cells, daunorubicin can generate reactive oxygen species that contribute to cellular damage and apoptosis.

These reactions collectively lead to the cytotoxic effects observed in rapidly dividing cancer cells.

Mechanism of Action

Process and Data

The mechanism of action of daunorubicin involves several key processes:

  1. DNA Binding: Daunorubicin binds strongly to double-helical DNA through intercalation, which disrupts normal DNA function.
  2. Inhibition of Topoisomerase II: By stabilizing the topoisomerase II-DNA complex during replication, daunorubicin prevents the proper separation of DNA strands.
  3. Induction of Apoptosis: The combined effects of DNA damage and oxidative stress lead to programmed cell death (apoptosis), particularly in cancer cells that are more sensitive to these mechanisms due to their rapid proliferation rates.

Studies have shown that daunorubicin exhibits strong binding affinity for specific DNA sequences, which enhances its effectiveness against certain types of tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Daunorubicin typically appears as a reddish-orange powder.
  • Solubility: It is soluble in water at acidic pH but less soluble at neutral or basic pH levels.
  • Stability: The compound is sensitive to light and should be stored in dark conditions to prevent degradation.
  • Melting Point: Approximately 200 °C .

These properties are critical for its formulation in pharmaceutical preparations.

Applications

Scientific Uses

Daunorubicin is primarily utilized in oncology for:

  • Chemotherapy Regimens: It is commonly used in combination therapies for treating acute leukemias.
  • Research Applications: Scientists study daunorubicin's mechanisms of action, resistance patterns in cancer cells, and potential modifications to enhance its efficacy or reduce side effects.
  • Nanoparticle Formulations: Recent studies have explored loading daunorubicin onto magnetic nanoparticles to improve targeted delivery systems, enhancing therapeutic outcomes while minimizing systemic toxicity .
Pharmacological Mechanisms of Daunorubicin in Oncological Therapeutics

DNA Intercalation and Topoisomerase II Inhibition Dynamics

Daunorubicin exerts its primary antineoplastic effects through bis-intercalative binding to DNA, wherein its planar anthracycline ring inserts between adjacent DNA base pairs, inducing significant helical distortion. Structural analyses reveal that daunorubicin exhibits highest binding affinity for 5'-GC-3' sequences, where the daunosamine sugar moiety occupies the minor groove, inducing an 8° unwinding angle and stabilizing the DNA-drug complex through hydrogen bonding and hydrophobic interactions [2] [6]. This intercalation directly impedes DNA replication and transcription by sterically blocking polymerase progression and inducing topological stress [1] [7].

The intercalation event facilitates daunorubicin's secondary mechanism: topoisomerase II (TopoII) poisoning. Unlike catalytic TopoII inhibitors, daunorubicin stabilizes the transient "cleavable complex" formed when TopoII creates double-strand breaks (DSBs) during DNA relaxation. By preventing religation, it converts TopoII into a cytotoxic agent that generates persistent DSBs [1] [4]. Biochemical studies demonstrate that daunorubicin's 3'-amino group and C-14 side chain are critical for TopoII-DNA complex stabilization, as structural modifications at these positions significantly reduce trapping efficiency [2]. This dual mechanism—intercalation plus TopoII poisoning—synergistically disrupts DNA integrity, triggering replication fork collapse and lethal DNA damage in rapidly dividing leukemia cells [7].

Table 1: Structural Determinants of Daunorubicin's DNA Interactions and TopoII Inhibition

Structural DomainFunction in DNA BindingRole in TopoII Inhibition
Tetracycline chromophoreDNA intercalation at 5'-GC-3' sitesInduces DNA distortion facilitating TopoII binding
Daunosamine sugarMinor groove binding, hydrogen bondingPositions drug for TopoII-DNA complex interaction
C-14 side chainStabilizes intercalated complexCritical for stabilizing TopoII-DNA cleavable complex
3'-amino groupElectrostatic interactions with DNA backboneEssential for high-affinity TopoII trapping

Reactive Oxygen Species (ROS)-Mediated Cytotoxicity Pathways

Beyond genomic targeting, daunorubicin undergoes enzymatic redox cycling that generates substantial oxidative stress. The quinone moiety of daunorubicin accepts electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase), forming semiquinone radicals. These unstable intermediates transfer electrons to molecular oxygen, producing superoxide anions (O₂•⁻) and subsequent hydrogen peroxide (H₂O₂) via superoxide dismutase [3] [5]. In leukemia cell lines (CCRF-CEM, MOLT-4), daunorubicin exposure rapidly increases intracellular ROS within 1 hour, peaking at 4 hours post-treatment [3].

ROS generation mediates cytotoxicity through oxidative macromolecule damage. Lipid peroxidation disrupts membrane integrity, while oxidative DNA lesions create mutagenic bases (e.g., 8-oxoguanine) that exacerbate genomic instability. Crucially, ROS directly activates DNA damage response pathways by oxidizing ATM kinase, promoting its dimer-to-monomer transition independent of DSB recognition. This ROS-activated ATM phosphorylates H2AX (γH2AX) and initiates p53-independent apoptosis in leukemia models [3] [9]. Differential sensitivity among leukemia subtypes correlates with antioxidant defenses: B-lymphoblastic SUP-B15 cells exhibit higher manganese superoxide dismutase (SOD2) expression than T-lymphoblastic lines, conferring relative daunorubicin resistance through enhanced ROS detoxification [3].

Table 2: ROS-Mediated Cytotoxicity Mechanisms in Leukemia Subtypes

ROS MechanismCellular ConsequenceCell Line Variability
Redox cycling (semiquinone formation)Superoxide anion generationConsistent across all leukemia types
ATM oxidationDNA damage response activationHigher in T-lymphoblastic (CCRF-CEM/MOLT-4) vs. B-lymphoblastic (SUP-B15)
Lipid peroxidationMembrane integrity disruptionDose-dependent in all cell lines
SOD2 upregulationROS detoxificationMarkedly elevated in SUP-B15 cells, conferring resistance

Epigenetic Modulation via Histone Eviction and Chromatin Remodeling

Daunorubicin possesses a unique epigenetic activity distinct from other TopoII inhibitors: nucleosome destabilization leading to histone eviction. Biophysical studies demonstrate that daunorubicin's amino sugar competes with histone H4 arginine residues for binding sites in the DNA minor groove, physically displacing core histones (H2A/H2B/H3/H4) from chromatin [4] [9]. This phenomenon occurs independently of TopoII inhibition, as evidenced by histone eviction in TopoII-silenced cells and in vitro reconstituted nucleosomes exposed to daunorubicin [4].

Histone eviction preferentially targets open chromatin regions with high transcriptional activity, including promoter/enhancer elements. Global histone loss reaches 30% within 4 hours of exposure at therapeutic concentrations (9 μM), with H2A/H2B dimers evicted more efficiently than H3/H4 tetramers [4]. Notably, daunorubicin specifically displaces the histone variant H2AX, a key DNA damage sensor. H2AX eviction compromises γH2AX focus formation at DSBs, impairing repair complex recruitment and effectively prolonging the lifespan of DNA lesions [4] [9]. This epigenetic effect synergizes with direct DNA damage by delaying DSB repair, particularly in genes with fragile chromatin architecture like the MLL breakpoint cluster region, increasing the probability of leukemogenic translocations in secondary AML [9].

Table 3: Comparative Histone Eviction Efficiency of Anthracyclines

AnthracyclineHistone Eviction CapacityDependence on Amino SugarEffect on H2AX
DaunorubicinHigh (30% at 9μM)Absolute requirementComplete eviction
DoxorubicinHighAbsolute requirementComplete eviction
Doxorubicinone (aglycone)NoneNo activity without sugarNo effect
AclarubicinModerateModified sugar retains activityPartial eviction
EtoposideNoneN/ANo effect

Mitochondrial Dysfunction and Apoptotic Signaling Cascades

Mitochondria represent critical subcellular targets for daunorubicin, where accumulation triggers permeability transition pore (mPTP) opening and intrinsic apoptosis. Daunorubicin accumulates in cardiolipin-rich inner mitochondrial membranes via electrostatic interactions, initiating multiple dysfunction pathways: inhibition of electron transport chain complexes I and II, decreased ATP synthesis, and enhanced ROS production through mitochondrial redox cycling [5] [10]. In cardiomyocytes (H9c2 cells) and leukemia models, this culminates in loss of mitochondrial membrane potential (ΔΨm) within 12-24 hours post-treatment, measured by DiOC6 fluorescence attenuation [5] [10].

Daunorubicin orchestrates mitochondrial apoptosis through Bcl-2 family regulation. In T-lymphoblastic leukemia (CCRF-CEM, MOLT-4), it activates both intrinsic and extrinsic pathways: p53 upregulation increases pro-apoptotic Bax expression while downregulating anti-apoptotic Bcl-2, promoting Bax oligomerization in mitochondrial membranes. Subsequent cytochrome c release activates caspase-9 and -3 cascades [5]. B-lymphoblastic SUP-B15 cells (p53-deficient) exhibit exclusive reliance on extrinsic apoptosis via Fas/FADD/caspase-8 activation, bypassing mitochondrial involvement [5]. Recent findings reveal daunorubicin upregulates TRPC6 channels in cardiac mitochondria, activating ERK1/2-dependent phosphorylation of dynamin-related protein 1 (DRP1) at Ser616. Phospho-DRP1 translocates to mitochondria, driving excessive mitochondrial fission and amplifying apoptosis through mitochondrial network fragmentation [10].

Table 4: Apoptotic Pathway Activation by Daunorubicin in Hematopoietic Lineages

Apoptotic PathwaySignaling MoleculesT-Lymphoblastic CellsB-Lymphoblastic Cells
Intrinsic (mitochondrial)Bax/Bak, cytochrome c, caspase-9Strong activation (p53-dependent)Minimal activation (p53-deficient)
Extrinsic (death receptor)Fas, FADD, caspase-8Moderate contributionDominant pathway
Execution phaseCaspase-3/7 activationEarly activation (4-12h)Delayed but sustained activation
Mitochondrial dynamicsDRP1 phosphorylation, fissionPresentNot observed

Properties

CAS Number

20830-81-3

Product Name

Daunorubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1

InChI Key

STQGQHZAVUOBTE-VGBVRHCVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Solubility

Soluble in methyl alcohol, insoluble in chloroform and benzene.
In water, 3.0X10+4 mg/L at 25 °C
6.27e-01 g/L

Synonyms

Cerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

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